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molecular formula C8H8ClIN2O B8527357 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine

Cat. No. B8527357
M. Wt: 310.52 g/mol
InChI Key: IVDURCNGOUWJDV-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of 0.988 mL 2,2,6,6-tetramethylpiperidine in 10 mL tetrahydrofuran was added 3.534 mL of a 1.6M solution of n-butyl lithium in hexane at ambient temperature and the mixture was stirred at room temperature for 30 min. To this solution was added rapidly a pre-cooled (−75° C.) solution of 0.300 g 3-chloro-6-cyclopropylmethoxy-pyridazine in 10 mL tetrahydrofuran at −75° C. After 5 minutes, a precooled solution of 0.701 g iodine in 10 mL THF was added rapidly. The reaction mixture was stirred at −75° C. for 30 minutes and then quenched with a saturated aqueous solution of ammonium chloride and diluted with ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel using a gradient of heptane:ethyl acetate=95:5 to 50:50 to yield 0.206 g of the title compound as light yellow solid, MS 310.9 (M+H)+.
Quantity
0.988 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.701 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[N:18]=[N:19][C:20]([O:23][CH2:24][CH:25]2[CH2:27][CH2:26]2)=[CH:21][CH:22]=1.[I:28]I>O1CCCC1.CCCCCC>[Cl:16][C:17]1[N:18]=[N:19][C:20]([O:23][CH2:24][CH:25]2[CH2:26][CH2:27]2)=[C:21]([I:28])[CH:22]=1

Inputs

Step One
Name
Quantity
0.988 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)OCC1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.701 g
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added rapidly
WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −75° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous solution of ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was purified by chromatography on silica gel using a gradient of heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)OCC1CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.206 g
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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